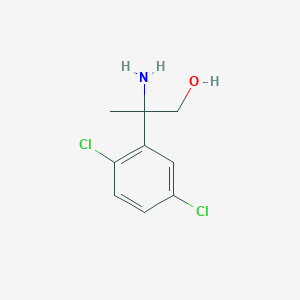

2-Amino-2-(2,5-dichlorophenyl)propan-1-ol

Description

Overview of Amino Alcohol Scaffolds in Organic Synthesis and Medicinal Chemistry Research

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. Their structural versatility and inherent chirality have established them as indispensable building blocks in a multitude of chemical and biological applications.

In organic synthesis, amino alcohols are widely employed as chiral auxiliaries and ligands in asymmetric catalysis, facilitating the stereoselective synthesis of complex molecules. acs.orgwestlake.edu.cn Their ability to coordinate with metal centers while providing a chiral environment is crucial for controlling the stereochemical outcome of reactions. The development of efficient synthetic routes to chiral β-amino alcohols, for instance, is an area of active research, with methods ranging from the ring-opening of epoxides and aziridines to the asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn

The significance of the amino alcohol scaffold is profoundly evident in medicinal chemistry. This motif is a common feature in a vast array of natural products and pharmaceuticals, contributing to their biological activity. westlake.edu.cndiva-portal.org The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (amino group) allows for specific interactions with biological targets such as enzymes and receptors. reachemchemicals.com This dual functionality is often critical for the pharmacodynamic and pharmacokinetic properties of a drug molecule. ashp.org

Table 1: Prominent Examples of Bioactive Molecules Containing the Amino Alcohol Scaffold

| Compound Class | Example | Biological Significance |

| β-blockers | Propranolol | Used in the treatment of hypertension and other cardiovascular conditions. |

| Antimalarials | Quinine | A naturally occurring amino alcohol used to treat malaria. diva-portal.org |

| Antivirals | Oseltamivir (Tamiflu) | An antiviral medication used to treat and prevent influenza A and B. |

| Neurotransmitters | Epinephrine | A hormone and neurotransmitter involved in regulating visceral functions. |

The diverse applications of amino alcohols underscore their importance as a privileged scaffold in the design and synthesis of new chemical entities with tailored properties.

Contextualizing Dichlorophenyl Moieties in Structurally Complex Molecules

The incorporation of halogen atoms, particularly chlorine, into molecular structures is a well-established strategy in drug design and materials science. The dichlorophenyl moiety, in its various isomeric forms, imparts specific physicochemical properties to a molecule that can significantly influence its behavior and function.

Halogen atoms can modulate the electronic properties of a molecule through their inductive and mesomeric effects. In the case of a dichlorophenyl group, the two chlorine atoms act as strong electron-withdrawing groups, influencing the acidity or basicity of nearby functional groups and altering the reactivity of the aromatic ring. This electronic modulation can be critical for binding affinity to biological targets. reachemchemicals.com

Furthermore, the lipophilicity of a molecule, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, can be fine-tuned by the introduction of chlorine atoms. The hydrophobic nature of the dichlorophenyl group can enhance the ability of a molecule to cross biological membranes. reachemchemicals.com

The strategic placement of chlorine atoms can also introduce steric bulk, which can influence the conformation of a molecule and its ability to fit into a specific binding pocket. Moreover, halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is increasingly recognized as a significant force in molecular recognition and crystal engineering.

Table 2: Examples of Bioactive Compounds Featuring a Dichlorophenyl Moiety

| Compound | Application/Significance |

| Diclofenac | A widely used nonsteroidal anti-inflammatory drug (NSAID). |

| Sertraline | An antidepressant of the selective serotonin (B10506) reuptake inhibitor (SSRI) class. |

| (3,5-dichlorophenyl)pyridine-derived compounds | Investigated as inhibitors of the proprotein convertase furin, with potential as broad-spectrum antiviral therapeutics. nih.gov |

| Dichlorophenyl-ABA | An inhibitor of transthyretin (TTR) amyloid fibril formation, showing promise for the treatment of familial amyloidotic polyneuropathy. medchemexpress.com |

The prevalence of the dichlorophenyl moiety in a range of bioactive molecules highlights its utility in medicinal chemistry for optimizing the pharmacological properties of lead compounds. researchgate.netnih.gov

Rationale for In-Depth Academic Investigation of 2-Amino-2-(2,5-dichlorophenyl)propan-1-ol

The specific structure of this compound presents a unique convergence of the versatile amino alcohol scaffold and the influential dichlorophenyl moiety, providing a strong rationale for its detailed academic investigation.

The core of this molecule is a 2-amino-2-methyl-1-propanol (B13486) framework. The presence of a geminal methyl group on the carbon bearing the amino group introduces a quaternary stereocenter, which can impart conformational rigidity and potentially enhance binding selectivity to biological targets. The synthesis of such sterically hindered amino alcohols can be challenging, and the development of efficient synthetic routes to this specific compound would be a valuable contribution to organic synthesis.

The 2,5-dichlorophenyl substituent is poised to significantly influence the properties of the molecule. The electronic and lipophilic contributions of this group, as discussed previously, could lead to novel biological activities. For instance, the specific substitution pattern of the chlorine atoms on the phenyl ring could result in unique interactions with target proteins that differ from other dichlorophenyl isomers.

The combination of the chiral 2-amino-2-methyl-1-propanol core with the 2,5-dichlorophenyl group could yield a molecule with interesting applications in asymmetric catalysis. The steric and electronic properties of the dichlorophenyl moiety could influence the catalytic activity and enantioselectivity of metal complexes derived from this amino alcohol ligand.

Furthermore, the potential for this molecule to serve as a building block in diversity-oriented synthesis is significant. nih.gov The amino and hydroxyl groups provide convenient handles for further chemical modification, allowing for the generation of a library of derivatives with diverse structures and properties. These derivatives could then be screened for a wide range of biological activities, including as potential anticancer, antimicrobial, or anti-inflammatory agents. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

2-amino-2-(2,5-dichlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11Cl2NO/c1-9(12,5-13)7-4-6(10)2-3-8(7)11/h2-4,13H,5,12H2,1H3 |

InChI Key |

OOULGQNIGGEKQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=C(C=CC(=C1)Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 2,5 Dichlorophenyl Propan 1 Ol and Its Stereoisomers

Classical Approaches to Substituted Propan-1-ols and Amino Alcohols

Traditional synthetic routes to amino alcohols often involve well-established reactions that build the carbon skeleton and introduce the necessary functional groups in a stepwise manner. These methods are valued for their reliability and scalability, though they may not always offer direct control over stereochemistry, often yielding racemic mixtures that require subsequent resolution.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.gov While a specific MCR for the direct synthesis of 2-Amino-2-(2,5-dichlorophenyl)propan-1-ol is not prominently documented, analogous structures can be assembled using MCR principles, which prioritize atom economy and procedural simplicity. nih.govmdpi.com For instance, reactions like the Ugi or Passerini reactions are powerful tools for generating libraries of amino acid derivatives and other complex structures. mdpi.com These strategies could theoretically be adapted to build the core structure, which would then be further modified to yield the target amino alcohol.

The Strecker synthesis is a foundational method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org The classical reaction involves treating a carbonyl compound with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. nrochemistry.commasterorganicchemistry.com

For the synthesis of an aryl-substituted amino alcohol, this method can be modified. The process would begin with the ketone precursor, 1-(2,5-dichlorophenyl)propan-1-one (B1357877).

Reaction Pathway:

Imine Formation: The ketone reacts with ammonia to form an imine intermediate. masterorganicchemistry.com

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN), attacks the imine to form the α-aminonitrile, 2-amino-2-(2,5-dichlorophenyl)propanenitrile. wikipedia.org

Reduction: Instead of hydrolysis to a carboxylic acid, the nitrile group of the α-aminonitrile can be subsequently reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can convert the nitrile directly to a primary amine, which in this case would complete the formation of the propan-1-ol backbone, yielding the target this compound as a racemic mixture.

This modified Strecker-to-reduction pathway provides a direct route from a ketone to the final amino alcohol structure. The classical Strecker synthesis gives racemic mixtures, but asymmetric variations have been developed using chiral auxiliaries or catalysts. wikipedia.org

Asymmetric Synthesis and Enantioselective Routes to Chiral this compound

Achieving enantiomeric purity is a primary goal in modern organic synthesis. Asymmetric methods are employed to selectively produce one enantiomer over the other, bypassing the need for resolving racemic mixtures.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

Well-known auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam are widely used for their high degree of stereocontrol in reactions such as alkylations and aldol (B89426) additions. wikipedia.orgresearchgate.net For the synthesis of the target compound, a strategy could involve attaching a chiral auxiliary to a precursor molecule to guide a diastereoselective reduction.

For example, Ellman's tert-butanesulfinamide is a highly effective chiral auxiliary for the asymmetric synthesis of amines. osi.lv A plausible route would be:

Condensation of the ketone precursor, 1-(2,5-dichlorophenyl)propan-1-one, with (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl ketimine.

Diastereoselective reduction of the ketimine C=N bond, for example with a hydride reagent, to set the stereochemistry at the C2 position.

Mild acidic hydrolysis to cleave the auxiliary, yielding the chiral amine. This would be followed by a reduction of the ketone to an alcohol.

The predictability and high diastereoselectivity of these reactions make chiral auxiliaries a robust choice for asymmetric synthesis. williams.edu

The direct enantioselective reduction of a prochiral ketone is one of the most efficient methods for producing chiral alcohols. This can be achieved through biocatalysis or with chiral metal catalysts.

Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity (often >99% ee). researchgate.net A screening of various KREDs could identify an enzyme capable of reducing 1-(2,5-dichlorophenyl)propan-1-one to the corresponding (R)- or (S)-alcohol with high stereopurity. For instance, a ketoreductase from Scheffersomyces stipitis has been shown to be highly effective in the asymmetric hydrogenation of various aromatic ketones, including similar halogenated structures, achieving excellent enantioselectivity. researchgate.net

| Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Yield | Reference |

| Ketoreductase (Scheffersomyces stipitis) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | >99.9% | 88.2% | researchgate.net |

| ADH-A (Alcohol Dehydrogenase) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | >99% | 74% | researchgate.net |

| Rh-phosphine complexes | α-primary amino ketones | up to 99% | Good | nih.gov |

This table presents data for analogous substrates to illustrate the potential effectiveness of these catalytic systems.

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of ketones and imines. acs.org This technique typically uses a stable hydrogen donor, like formic acid or isopropanol, in conjunction with a transition metal catalyst bearing a chiral ligand. researchgate.net Ruthenium, rhodium, and cobalt complexes are commonly employed for this purpose. nih.govacs.orgnih.gov

This method is particularly well-suited for the synthesis of chiral 1,2-amino alcohols from their corresponding α-amino ketone precursors. acs.org The synthesis of this compound could be achieved by the ATH of 2-amino-1-(2,5-dichlorophenyl)propan-1-one hydrochloride.

The use of ruthenium catalysts, such as those derived from [Ru(p-cymene)Cl₂]₂ and a chiral diamine ligand like (S,S)-TsDPEN, has been shown to convert unprotected α-amino ketones to the corresponding chiral amino alcohols in high yields and with excellent enantioselectivities. acs.orgresearchgate.net This approach is highly efficient, often requiring only a low catalyst loading and proceeding under mild conditions, making it an attractive and green chemistry alternative. acs.org

| Catalyst/Ligand | Hydrogen Source | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |

| Ru-(S,S)-TsDPEN | Formic Acid/Triethylamine | α-amino ketone HCl salts | >99% | High | acs.org |

| Co-based catalyst | H₂ | α-primary amino ketones | up to 99% | High | nih.gov |

| [Ru-(p-cymene)Cl₂]₂ / (S,S)-TsDPEN | DMAB | α-amino ketones | up to 95% | up to 93% | researchgate.net |

This table summarizes findings for the asymmetric transfer hydrogenation of various α-amino ketones, demonstrating the general applicability of the method.

Chemoenzymatic Synthesis via Ketoreductases

The synthesis of chiral amino alcohols such as this compound is of significant interest, particularly for pharmaceutical applications where specific stereoisomers are required. Chemoenzymatic methods, which utilize enzymes to catalyze key stereoselective transformations, represent a powerful approach. Ketoreductases (KREDs) are particularly valuable for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with exceptional enantioselectivity. nih.govresearchgate.net

The synthesis of this compound via this route would begin with the precursor ketone, 2-Amino-1-(2,5-dichlorophenyl)propan-1-one. A selected ketoreductase, either as an isolated enzyme or within a whole-cell system, would then be used to reduce the carbonyl group. KREDs, which are NAD(P)H-dependent enzymes, facilitate the stereospecific transfer of a hydride to the ketone. researchgate.net The choice of KRED is critical as different enzymes exhibit different stereopreferences (either Prelog or anti-Prelog), allowing for the selective synthesis of either the (R)- or (S)-alcohol.

The advantages of using KREDs are numerous. These reactions are typically performed under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. nih.gov Furthermore, protein engineering and directed evolution techniques have enabled the development of tailor-made KREDs with enhanced activity, stability, and specificity for non-natural substrates. nih.govrsc.org For industrial-scale synthesis, an efficient cofactor regeneration system is essential to recycle the expensive NAD(P)H cofactor, making the process economically viable. researchgate.net A common approach is to use a secondary alcohol, such as isopropanol, as a sacrificial hydride donor, which is oxidized to acetone (B3395972) by the same KRED. researchgate.net

| Enzyme Source/Type | Typical Substrate | Stereoselectivity | Key Advantage |

|---|---|---|---|

| Engineered KREDs (e.g., from Codexis) | Aryl ketones, keto-esters | Often >99% ee | High activity and tailored specificity. nih.gov |

| Lactobacillus kefir KRED | Aryl ketones | High (S)- or (R)-selectivity | Used in pharmaceutical intermediate synthesis. researchgate.net |

| Yeast Alcohol Dehydrogenase (YADH) | Simple ketones | Variable | Readily available in whole-cell form. |

| Engineered Amine Dehydrogenases (AmDHs) | α-hydroxy ketones | >99% ee | Direct amination and reduction in one step. frontiersin.org |

Derivatization and Modification Strategies for this compound

Functional Group Interconversions on the Amino and Hydroxyl Moieties

The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) makes this compound a versatile building block for further chemical modification. These functional groups can be selectively or simultaneously derivatized to alter the molecule's physical, chemical, and biological properties.

Common derivatization reactions include:

Acylation: The amino and hydroxyl groups can be acylated using acid chlorides or anhydrides to form amides and esters, respectively. Selective acylation of the more nucleophilic amine can often be achieved under controlled conditions.

Alkylation: The amino group can undergo mono- or di-alkylation. Hydrogen-borrowing alkylation is a green chemistry approach that uses a temporary oxidation of the alcohol to an aldehyde to facilitate N-alkylation, regenerating the alcohol in the process. nih.gov

Silylation: The hydroxyl group and the N-H bonds of the amine can be protected with silyl (B83357) groups, such as a tert-butyldimethylsilyl (TBDMS) group, using reagents like MTBSTFA. sigmaaldrich.com This increases the molecule's volatility and stability, which can be useful for analytical purposes like gas chromatography. sigmaaldrich.comlibretexts.org

Formation of Carbamates: The amino group can react with reagents like carbodiimidazole to form carbamates, introducing a urea-type linkage. acs.org

Derivatization for Analysis: For chiral analysis via HPLC, the primary amine can be reacted with reagents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol to form fluorescent diastereomeric isoindole derivatives, which can be readily separated on a reversed-phase column. nih.gov

Solid-Phase Organic Synthesis Techniques for Immobilization and Subsequent Transformations

Solid-phase organic synthesis (SPOS) offers a powerful strategy for the synthesis of compound libraries by immobilizing a starting material onto an insoluble resin support. This simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing. google.com

This compound can be anchored to a solid support through either its hydroxyl or amino group.

Immobilization via the Hydroxyl Group: The alcohol moiety can be attached to various resins. For example, it can be linked to a chlorotrityl resin, which is a common support for attaching alcohols and is favored for its acid-labile cleavage conditions. nih.gov Wang resin is another alternative, though attachment may require activation of the resin first. nih.gov Once immobilized, the free amino group is available for subsequent reactions, such as amide bond formation in a peptide-like synthesis.

Immobilization via the Amino Group: The amine can be attached to linkers designed for amine immobilization. google.com This strategy would leave the hydroxyl group free for further transformations.

The choice of resin and linker is crucial as it dictates the conditions under which the final modified compound is cleaved from the support. For example, TFA-labile linkers are often used as they allow for straightforward cleavage and workup. google.com This solid-phase approach is highly amenable to automation and the rapid generation of a diverse set of derivatives from the core this compound scaffold.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that minimize waste and reduce or eliminate the use of hazardous substances. jocpr.com

Atom Economy Maximization in Reaction Design

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

Reactions with high atom economy, such as addition or rearrangement reactions, are inherently more efficient and generate less waste than those with low atom economy, like substitution or elimination reactions, which produce stoichiometric byproducts. scranton.edu

To analyze the atom economy for the synthesis of this compound, consider a hypothetical two-step synthesis starting from 2,5-dichloroacetophenone:

Amination/Cyanation Step (Strecker-type synthesis): 2,5-dichloroacetophenone + NH₃ + HCN → 2-Amino-2-(2,5-dichlorophenyl)propanenitrile + H₂O

Reduction Step: 2-Amino-2-(2,5-dichlorophenyl)propanenitrile + 2[H] (e.g., from LiAlH₄) → this compound

| Reaction Type | Description | Theoretical Atom Economy |

|---|---|---|

| Addition | Reactants combine to form a single product. | 100% scranton.edu |

| Rearrangement | A molecule rearranges to form an isomer. | 100% scranton.edu |

| Substitution | Part of one molecule is replaced by another. | <100% |

| Elimination | A molecule splits into two smaller ones. | <100% |

Application of Benign Solvents and Solvent-Free Methodologies

Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. The principles of green chemistry advocate for making the use of solvents unnecessary where possible, and innocuous when used.

For the synthesis of this compound, several green solvent strategies can be applied:

Water: As a non-toxic, non-flammable, and renewable solvent, water is an ideal choice for many reactions. wikipedia.org Biocatalytic steps, such as the ketoreductase-mediated reduction, are often performed in aqueous buffers. nih.gov Recent advances have also enabled reactions like photoredox-catalyzed couplings to be performed in water. rsc.org

Bio-derived Solvents: Solvents derived from biomass, such as ethanol, butanol, or ethyl lactate, are greener alternatives to petroleum-based solvents. wikipedia.org Ethanol, for instance, can serve as both a solvent and a renewable reductant in certain enzymatic reactions. nih.gov

Supercritical Fluids: Supercritical CO₂ is a non-toxic and non-flammable solvent alternative that can be used for both reactions and extractions.

Solvent-Free Reactions: Where feasible, running reactions neat (without any solvent) is the most environmentally benign option, as it completely eliminates solvent waste.

The selection of a solvent should consider not only its performance in the reaction but also its lifecycle impact, including toxicity, environmental persistence, and energy requirements for its production and disposal.

Catalytic vs. Stoichiometric Reagent Utilization

The choice between catalytic and stoichiometric reagents is a critical factor in the synthesis of this compound and its stereoisomers, influencing reaction efficiency, atom economy, and environmental impact.

Stoichiometric Approaches:

Traditional synthetic routes to amino alcohols often rely on stoichiometric reagents for key transformations. For instance, the reduction of a carbonyl group in a precursor ketone or the reduction of a carboxylic acid or ester in an amino acid precursor might be achieved using stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While effective, these methods require at least a stoichiometric amount of the reagent, leading to the generation of significant inorganic waste.

Another common stoichiometric approach involves the use of chiral auxiliaries to control stereochemistry. An achiral precursor can be reacted with a chiral auxiliary to form a diastereomeric intermediate, which can then be separated. Subsequent chemical transformations and final removal of the auxiliary yield the desired enantiomer of the target compound. This method, while powerful for achieving high enantiomeric purity, involves multiple steps and the use of a stoichiometric amount of the often-expensive chiral auxiliary.

Catalytic Approaches:

Modern synthetic chemistry increasingly favors catalytic methods to overcome the drawbacks of stoichiometric reactions. In the context of synthesizing this compound, catalytic approaches offer more elegant and sustainable solutions.

Catalytic Hydrogenation: A key step in many synthetic routes to amino alcohols is the reduction of a carbonyl or a nitro group. Catalytic hydrogenation, employing transition metal catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh) on a solid support (e.g., carbon), is a highly efficient method. This process uses molecular hydrogen (H₂) as the reductant, with water being the only byproduct, thus offering a significantly greener alternative to metal hydrides. For the synthesis of a specific stereoisomer, asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand) can be employed to reduce a prochiral precursor, such as an enamine or a ketone, with high enantioselectivity.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a powerful strategy for the enantioselective synthesis of chiral alcohols. For instance, ketoreductases can reduce a ketone precursor with high stereoselectivity, yielding a specific enantiomer of the corresponding alcohol. The enzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol demonstrates the potential of this approach for structurally related compounds. researchgate.net Such biocatalytic transformations are typically performed in aqueous media under mild conditions and can offer exceptional levels of enantiomeric excess.

The following table summarizes the comparison between catalytic and stoichiometric approaches in the synthesis of amino alcohols:

| Feature | Catalytic Approach | Stoichiometric Approach |

| Reagent Amount | Sub-stoichiometric (catalytic) | Stoichiometric or excess |

| Waste Generation | Minimal | Significant inorganic waste |

| Atom Economy | High | Low |

| Selectivity | High (especially with asymmetric catalysts) | Can be high, often relies on chiral auxiliaries |

| Reaction Conditions | Often milder | Can be harsh |

| Cost | Potentially lower due to reagent recycling and less waste | Can be high due to expensive reagents |

Minimization of Derivatization and Protecting Group Strategies

Traditional Protecting Group Strategies:

In a conventional synthesis, the amino group might be protected as a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. These groups are stable under a variety of reaction conditions and can be selectively removed later in the synthesis. Similarly, the hydroxyl group could be protected as an ether (e.g., benzyl (B1604629) ether) or a silyl ether (e.g., tert-butyldimethylsilyl ether). The choice of protecting groups is dictated by their orthogonality, meaning that one can be removed without affecting the other, allowing for selective manipulation of the functional groups.

Strategies for Minimization:

The ideal synthesis would proceed without the need for any protecting groups. While this is not always feasible, several strategies can be employed to minimize their use:

Chemoselective Reagents: The use of reagents that selectively react with one functional group in the presence of another can obviate the need for protection. For example, a chemoselective reducing agent might reduce a ketone without affecting a carboxylic acid in the same molecule.

One-Pot Reactions and Tandem Sequences: Designing a synthesis where multiple transformations occur in a single reaction vessel without isolation of intermediates can reduce the number of steps and the need for intermediate protection.

Catalytic Methods: As mentioned previously, catalytic methods can offer high selectivity. For example, a catalytic asymmetric transfer hydrogenation of an amino ketone could directly yield the chiral amino alcohol, potentially avoiding the need to protect the amino group.

Strategic Synthesis Design: Careful planning of the synthetic route can sometimes position the introduction of a sensitive functional group at a later stage, thereby reducing the number of steps for which it needs to be protected. For instance, the amino group could be introduced via a reductive amination of a hydroxyketone precursor, potentially as the final step of the synthesis.

The following table outlines common protecting groups for amines and alcohols and general conditions for their removal, highlighting the additional steps involved in their use:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) |

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) |

| Alcohol | Benzyl ether | Bn | Catalytic Hydrogenation (H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) |

By embracing catalytic methodologies and strategically planning synthetic routes to minimize the reliance on protecting groups, the synthesis of this compound and its stereoisomers can be achieved with greater efficiency and sustainability.

Chemical Transformations and Reaction Mechanisms of 2 Amino 2 2,5 Dichlorophenyl Propan 1 Ol

Reactivity Profiles of the Amino Group

The primary amino (-NH₂) group attached to a tertiary carbon is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is the basis for its participation in a variety of addition and substitution reactions.

The amino group of 2-Amino-2-(2,5-dichlorophenyl)propan-1-ol can react with aldehydes and ketones in what is classified as an addition-elimination or condensation reaction. docbrown.infolibretexts.org The reaction mechanism begins with the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This initial step forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is often unstable and readily undergoes dehydration (elimination of a water molecule) to form a stable carbon-nitrogen double bond, resulting in a product known as an imine, or more specifically, a Schiff base. docbrown.info

This type of reaction is fundamental in organic synthesis for the formation of C=N bonds. docbrown.info For instance, the reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic test for aldehydes and ketones, producing a characteristically colored precipitate of a 2,4-dinitrophenylhydrazone. libretexts.orgchemguide.co.uk

Table 1: Examples of Condensation Reactions

| Reactant (Aldehyde/Ketone) | Reagent | Product Type |

| Benzaldehyde | This compound | Imine (Schiff Base) |

| Acetone (B3395972) | This compound | Imine (Schiff Base) |

| 2,4-Dinitrophenylhydrazine | Generic Aldehyde/Ketone | 2,4-Dinitrophenylhydrazone |

Aminolysis refers to the reaction of a molecule with an amine, leading to the cleavage of a chemical bond. The nucleophilic amino group of this compound can participate in the aminolysis of various carboxylic acid derivatives, such as esters, acid chlorides, and anhydrides, to form amides.

In the case of ester aminolysis, the nitrogen atom attacks the electrophilic carbonyl carbon of the ester. This addition is followed by the elimination of the alkoxy (-OR) group, yielding an N-substituted amide and an alcohol. The reaction is typically reversible and may require heating to proceed to completion. The reaction with more reactive substrates like acid chlorides is rapid and generally irreversible, producing an amide and hydrogen chloride.

Regioselectivity is a key consideration in molecules with multiple nucleophilic sites. In this compound, both the amino and hydroxyl groups are nucleophilic. However, the amino group is a stronger nucleophile than the hydroxyl group under neutral or basic conditions. Therefore, reactions like acylation with an acid chloride will selectively occur at the amino group, forming an amide, rather than at the hydroxyl group, which would form an ester.

Reactivity Profiles of the Hydroxyl Group

The primary hydroxyl (-OH) group in this compound is a versatile functional group that can undergo esterification, etherification, and oxidation.

Esterification is the process of forming an ester, typically through the reaction of an alcohol with a carboxylic acid or its derivative.

Fischer Esterification: When heated with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), the hydroxyl group can form an ester. The mechanism involves protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the alcohol's oxygen atom.

Acylation: A more efficient method for esterification involves reacting the alcohol with a more reactive acylating agent, such as an acid chloride or an acid anhydride. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the acidic byproduct (HCl or a carboxylic acid).

Etherification involves the formation of an ether linkage (R-O-R').

Williamson Ether Synthesis: This is a common method where the alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then undergoes a nucleophilic substitution reaction (Sɴ2) with a primary alkyl halide to form the ether. chemguide.co.uk

The oxidation of the primary alcohol group in this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used and the reaction conditions. melscience.com

Partial Oxidation to Aldehyde: The use of mild oxidizing agents can stop the oxidation at the aldehyde stage. The resulting product would be 2-Amino-2-(2,5-dichlorophenyl)propanal.

Complete Oxidation to Carboxylic Acid: Strong oxidizing agents will oxidize the primary alcohol first to an aldehyde, which is then rapidly oxidized further to a carboxylic acid. melscience.com This would form 2-Amino-2-(2,5-dichlorophenyl)propanoic acid.

The presence of the amino group can complicate oxidation reactions, as amines themselves are susceptible to oxidation. nih.govmdpi.com In some cases, protecting the amino group (e.g., by converting it to an amide) may be necessary before performing the oxidation of the alcohol to prevent unwanted side reactions. louisville.edu However, modern catalytic systems, such as those using gold or copper/TEMPO, have shown the ability to selectively oxidize alcohols in the presence of amines. nih.govresearchgate.net

Table 2: Oxidation Products of the Hydroxyl Group

| Oxidizing Agent | Product Type | Specific Product Name |

| Pyridinium chlorochromate (PCC) | Aldehyde | 2-Amino-2-(2,5-dichlorophenyl)propanal |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | 2-Amino-2-(2,5-dichlorophenyl)propanoic acid |

| Chromic acid (H₂CrO₄) | Carboxylic Acid | 2-Amino-2-(2,5-dichlorophenyl)propanoic acid |

Reactivity of the Dichlorophenyl Moiety

The dichlorophenyl group is an aromatic ring and its reactivity is primarily centered on electrophilic aromatic substitution (EAS) and, under more forcing conditions, nucleophilic aromatic substitution (NAS).

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. masterorganicchemistry.com The substituents already on the ring determine the rate of reaction and the position of the incoming electrophile.

Positional Analysis: In the 2,5-dichlorophenyl ring, the available positions for substitution are C3, C4, and C6.

Position C6 is ortho to the C1-substituent and ortho to the C5-chlorine.

Position C4 is para to the C1-substituent and meta to both chlorines.

Nucleophilic Aromatic Substitution (NAS): NAS involves a nucleophile replacing a leaving group (like a halogen) on an aromatic ring. libretexts.org This reaction is generally difficult and requires either very harsh conditions or the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com The chlorine atoms on the ring are moderate electron-withdrawing groups, but without stronger activating groups, substituting them via an NAS mechanism would require extreme conditions (high temperature and pressure).

Electrophilic Aromatic Substitution Limitations due to Steric Hindrance

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the feasibility and outcome of such reactions on the 2,5-dichlorophenyl ring of this compound are significantly constrained. The two chlorine atoms are deactivating, electron-withdrawing groups, which reduce the electron density of the aromatic ring and thus its nucleophilicity. libretexts.orgmasterorganicchemistry.com This deactivation makes the ring less susceptible to attack by electrophiles. masterorganicchemistry.com

Furthermore, the chlorine atoms and the bulky 2-amino-1-hydroxypropyl group present considerable steric hindrance. msu.eduyoutube.com The potential sites for electrophilic attack are the hydrogen-substituted carbons at positions 3, 4, and 6.

The directing effects of the substituents on the benzene ring are crucial in determining the position of electrophilic attack. Both chlorine and alkyl groups are ortho-, para-directors. libretexts.org However, the chlorine atoms are deactivating, while alkyl groups are weakly activating. In this case, the directing effects are antagonistic. libretexts.org

| C6 | ortho | para | Moderate | Possible, but slow |

Due to the combined deactivating electronic effects of the two chlorine atoms and the significant steric hindrance from both the chloro-substituents and the bulky side chain, this compound is expected to be highly resistant to electrophilic aromatic substitution under standard conditions. Forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required, and even then, the reaction would probably be slow and may lead to a mixture of products or decomposition.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The two chlorine atoms on the phenyl ring of this compound are electron-withdrawing, which can facilitate nucleophilic attack by making the ring more electrophilic. masterorganicchemistry.com

The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for the stabilization of this intermediate. chemistrysteps.comlibretexts.org

In the case of this compound, a nucleophile could potentially attack one of the carbon atoms bearing a chlorine atom.

Attack at C2: The chlorine at the 2-position is ortho to the bulky side chain and meta to the other chlorine.

Attack at C5: The chlorine at the 5-position is meta to the bulky side chain and para to the other chlorine.

For a successful SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is key. The presence of the second chlorine atom will contribute to the stabilization of the negative charge. However, the amino and hydroxyl groups in the side chain can potentially interfere with the reaction, for instance, by reacting with the nucleophile or by protonation/deprotonation under different pH conditions, which would alter the electronic nature of the side chain.

Under strongly basic conditions, an elimination-addition mechanism via a benzyne (B1209423) intermediate could also be considered, although this typically requires very strong bases like sodium amide. chemistrysteps.com The formation of a benzyne intermediate would lead to a mixture of products.

Mechanistic Studies of Degradation Pathways

The degradation of this compound can be initiated by various factors, including chemical oxidants. Understanding these degradation pathways is important for assessing its environmental fate and persistence.

OH-Initiated Degradation Mechanisms: Theoretical and Experimental Investigations

In atmospheric and aqueous environments, the hydroxyl radical (•OH) is a highly reactive species that can initiate the degradation of organic compounds. nih.govnih.gov The reaction of •OH with this compound can proceed through several pathways, primarily involving hydrogen abstraction or addition to the aromatic ring.

Based on theoretical studies of similar chlorinated aromatic compounds, the following mechanisms are plausible: nih.gov

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the amino group (-NH2), the hydroxyl group (-OH), or the aliphatic C-H bonds of the propanol (B110389) side chain. The ease of abstraction generally follows the order of bond dissociation energies, with abstraction from the C-H bond adjacent to the nitrogen and the aromatic ring being a likely pathway.

•OH Addition to the Aromatic Ring: The hydroxyl radical can add to the carbon atoms of the dichlorophenyl ring, forming a hydroxycyclohexadienyl-type radical. This is a common pathway for the degradation of aromatic compounds. nih.gov The subsequent reactions of this radical adduct can lead to the formation of chlorinated phenols or ring-opening products.

Theoretical calculations on related chlorophenoxy herbicides have shown that •OH addition to the carbon atom bearing the side chain can be an energetically favorable pathway. nih.gov However, the presence of two chlorine atoms on the ring will influence the sites of addition due to their electronic and steric effects.

Kinetic Studies of Chemical Stability under Various Conditions

The chemical stability of this compound is a function of environmental conditions such as pH, temperature, and the presence of other reactive species. Kinetic studies are essential to quantify the rate of its degradation under these different conditions.

Table 2: Postulated Factors Influencing the Kinetic Stability of this compound

| Condition | Potential Effect on Stability | Rationale |

|---|---|---|

| Acidic pH | Increased stability towards some reactions | Protonation of the amino group would make it less susceptible to oxidation and would deactivate the aromatic ring towards electrophilic attack. |

| Basic pH | Decreased stability | The free amino group is more reactive. Deprotonation of the hydroxyl group could also occur, potentially leading to different reaction pathways. |

| Elevated Temperature | Decreased stability | Increased reaction rates for degradation pathways such as oxidation and elimination reactions. |

| Presence of Oxidants (e.g., O3, H2O2) | Decreased stability | These species can initiate degradation through various oxidative mechanisms. |

| UV Radiation | Potentially decreased stability | Photodegradation could occur, especially if the compound absorbs light in the UV spectrum, potentially leading to the cleavage of C-Cl bonds. |

To date, specific kinetic data for the degradation of this compound under various conditions have not been extensively reported in the public domain. However, based on the stability of similar chemical structures, it can be inferred that the compound is relatively stable under normal storage conditions but may degrade under harsh environmental or chemical stresses. Further experimental studies would be necessary to determine its precise degradation kinetics and establish its environmental persistence.

Theoretical and Computational Investigations of 2 Amino 2 2,5 Dichlorophenyl Propan 1 Ol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the microscopic world of molecules. These methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic characteristics of molecules with a high degree of accuracy.

The first step in the computational investigation of a molecule is to determine its most stable three-dimensional structure. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-Amino-2-(2,5-dichlorophenyl)propan-1-ol, which has several rotatable bonds, this process is extended to a conformational analysis to identify the most stable conformer(s).

Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. researchgate.net A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to accurately model the electronic structure and, consequently, the geometry of the molecule. researchgate.netmdpi.com The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface. nih.gov

The optimized geometry provides crucial information about the spatial arrangement of the amino, hydroxyl, and dichlorophenyl groups, which is fundamental to understanding the molecule's interactions and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT (Note: The following data is illustrative to demonstrate the output of such a calculation.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.47 Å |

| C-O | 1.43 Å | |

| C-Cl (ortho) | 1.74 Å | |

| C-Cl (meta) | 1.73 Å | |

| Bond Angle | N-C-C | 110.5° |

| O-C-C | 111.2° | |

| Dihedral Angle | N-C-C-O | 60.2° |

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. nih.govnih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis, typically performed at the same level of theory as the geometry optimization, can predict the sites within the molecule that are most likely to participate in chemical reactions. The spatial distribution of the HOMO and LUMO densities indicates the regions of nucleophilicity and electrophilicity, respectively. For this compound, the HOMO is expected to be localized on the amino group and the phenyl ring, while the LUMO may be distributed over the dichlorophenyl ring.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for this compound (Note: The following data is illustrative to demonstrate the output of such a calculation.)

| Parameter | Value (eV) |

| EHOMO | -6.54 |

| ELUMO | -0.89 |

| Energy Gap (ΔE) | 5.65 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 0.89 |

| Global Hardness (η) | 2.83 |

| Electronegativity (χ) | 3.72 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue represents positive potential, indicating electron-deficient regions that are attractive to nucleophiles.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, highlighting their nucleophilic character. The hydrogen atoms of the amino and hydroxyl groups, as well as the regions around the chlorine atoms, would likely exhibit positive potential, indicating their susceptibility to nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis can quantify the strength of intramolecular hydrogen bonds and other hyperconjugative interactions.

In this compound, NBO analysis could be used to investigate potential hydrogen bonding between the amino and hydroxyl groups. It can also reveal the nature of the interactions between the lone pairs on the oxygen, nitrogen, and chlorine atoms and the antibonding orbitals of adjacent bonds. The stabilization energies (E(2)) calculated in NBO analysis provide a quantitative measure of these interactions, helping to explain the conformational preferences and electronic properties of the molecule. For instance, a significant stabilization energy between the lone pair of the nitrogen atom and the antibonding orbital of the C-O bond would indicate a strong hyperconjugative interaction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways and energetics of chemical reactions, providing insights that can be difficult to obtain experimentally.

To understand the mechanism of a reaction involving this compound, it is crucial to identify the transition state(s) and calculate the associated energy barriers. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Computational methods, again often at the DFT level, can be used to locate the geometry of the transition state. This is typically a more complex calculation than a simple geometry optimization and requires specialized algorithms. Once the transition state is located, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. By mapping out the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed, providing a comprehensive understanding of the reaction mechanism. For example, in a hypothetical reaction of this compound, this method could be used to determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates.

Microkinetic Modeling of Complex Reaction Networks

The process involves constructing a detailed reaction network of all plausible elementary steps, such as adsorptions, desorptions, and surface reactions. wisc.edu The rate constants for each of these steps, both forward and reverse, are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT), within the framework of Transition State Theory. wisc.edu Once the network and rate constants are established, a system of ordinary differential equations (the master equation) is solved numerically to predict the concentrations of reactants, intermediates, and products over time. wisc.edu

Challenges in modeling such systems include the large size of the reaction network and the presence of reactions occurring on different timescales, which leads to mathematical stiffness. umn.edu Techniques like sensitivity analysis can then be applied to identify the rate-determining steps and key intermediates, providing valuable information for catalyst design and process optimization. wisc.eduresearchgate.net

Table 1: Illustrative Elementary Steps in a Hypothetical Reaction Network This table presents a simplified, hypothetical set of elementary reaction steps that could be part of a microkinetic model for a reaction involving an amino alcohol. The rate constants are for illustrative purposes.

| Step | Reaction | Forward Rate Constant (k_f) | Reverse Rate Constant (k_r) |

| 1 | Adsorption of Reactant A | k_f1 | k_r1 |

| 2 | Adsorption of Reactant B | k_f2 | k_r2 |

| 3 | Surface Reaction A + B -> I | k_f3 | k_r3 |

| 4 | Isomerization of Intermediate I -> J | k_f4 | k_r4 |

| 5 | Desorption of Product P | k_f5 | k_r5 |

QM/MM Molecular Dynamics Simulations for Solvent Effects

The chemical environment, particularly the solvent, can significantly influence reaction rates and mechanisms. Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations are a powerful tool for studying these solvent effects explicitly. miami.edunih.gov In this hybrid method, the part of the system where the chemical reaction occurs (the QM region, e.g., the reacting molecules) is treated with computationally intensive quantum mechanics, while the surrounding solvent molecules (the MM region) are described using more efficient classical molecular mechanics force fields. nih.govrsc.org

This approach allows for the detailed investigation of solute-solvent interactions, such as hydrogen bonding and electrostatic interactions, and how they change along a reaction pathway. miami.eduacs.org By performing molecular dynamics simulations, one can sample a vast number of solvent configurations to calculate statistically meaningful thermodynamic properties like the potential of mean force (PMF), which describes the free energy profile of the reaction in solution. nih.gov

For this compound, QM/MM simulations could elucidate how a protic or aprotic solvent interacts with the amino and hydroxyl groups, potentially stabilizing transition states and altering activation barriers. acs.org This method has been shown to be more accurate than continuum solvent models, which represent the solvent as a uniform dielectric medium, especially when specific solute-solvent interactions play a crucial role. nih.govchemrxiv.org

Chirality and Stereochemical Insights from Computational Studies

As a chiral molecule, this compound can exist as different stereoisomers (enantiomers and diastereomers). Computational methods are invaluable for understanding and predicting the stereochemical outcomes of reactions and the influence of stereochemistry on molecular properties.

Prediction of Enantiomeric Excess in Asymmetric Reactions

Computational chemistry plays a crucial role in predicting the enantiomeric excess (e.e.) of asymmetric reactions, which is vital for the synthesis of chirally pure compounds. acs.org This predictive capability can significantly reduce the time and cost associated with experimentally screening numerous chiral catalysts and reaction conditions. acs.org

One approach involves calculating the energies of the diastereomeric transition states that lead to the different enantiomers. The enantiomeric excess can be predicted from the difference in the free energies of these transition states (ΔΔG‡) using the Eyring equation. High-level quantum mechanics methods are often required for accurate energy calculations. acs.org

More recently, data-driven approaches using machine learning have emerged as a powerful tool. chiralpedia.com In these methods, models like Random Forest or neural networks are trained on large datasets of asymmetric reactions. rsc.orgrsc.org Molecular descriptors, derived from DFT calculations (such as steric parameters, buried volume, and atomic charges), are used as features to represent the structures of the catalysts and substrates. rsc.orgrsc.org These trained models can then predict the enantiomeric excess for new, untested reactions with reasonable accuracy, accelerating the discovery of effective asymmetric syntheses. chiralpedia.comrsc.org

Influence of Stereochemistry on Molecular Conformation and Stability

The specific three-dimensional arrangement of atoms (stereochemistry) profoundly affects a molecule's conformation and thermodynamic stability. windows.netresearchgate.net Different stereoisomers of a compound, such as the diastereomers of a molecule with multiple chiral centers, can exhibit distinct physical and chemical properties due to differences in their preferred shapes and internal energies. nih.govnih.gov

Computational methods, particularly quantum chemical calculations, can be used to explore the potential energy surface of each stereoisomer. By locating the various low-energy conformations (conformers) and calculating their relative energies, it is possible to determine the most stable arrangement for each isomer. rsc.org Factors influencing stability, such as steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions, can be quantified. rsc.org For this compound, computational analysis could reveal how the relative positions of the amino, hydroxyl, and dichlorophenyl groups in different stereoisomers lead to preferential conformations that minimize steric clash and maximize stabilizing interactions. nih.gov

Table 2: Hypothetical Relative Energies of Stereoisomers This table provides a hypothetical comparison of the calculated relative stabilities of different stereoisomers of a chiral molecule, as would be determined by DFT calculations.

| Stereoisomer | Relative Energy (kcal/mol) | % Population at 298 K | Key Intramolecular Interaction |

| (R,R) | 0.00 | 75.5% | Strong O-H···N Hydrogen Bond |

| (S,S) | 0.00 | 75.5% | Strong O-H···N Hydrogen Bond |

| (R,S) | +1.50 | 12.2% | Steric Repulsion |

| (S,R) | +1.50 | 12.2% | Steric Repulsion |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational simulations of spectra are a powerful tool for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Vibrational Spectra (IR, Raman) Simulation and Analysis

The simulation of infrared (IR) and Raman spectra using computational methods provides a direct link between a molecule's structure and its vibrational fingerprint. cardiff.ac.ukorientjchem.org These simulations are routinely used to assign experimentally observed absorption bands to specific vibrational modes, such as bond stretches, bends, and torsions. researchgate.netnepjol.info

The process begins with the optimization of the molecule's geometry using a suitable level of theory, often DFT with a basis set like B3LYP/6-31G*. nih.gov Following geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective atomic motions). acs.org

IR intensities are calculated from the changes in the molecular dipole moment during each vibration, while Raman activities are determined from changes in the polarizability. arxiv.org The resulting calculated spectrum, often represented as a series of peaks, can be compared with the experimental spectrum. orientjchem.org A scaling factor is frequently applied to the calculated frequencies to account for anharmonicity and other approximations inherent in the computational model, improving the correlation with experimental data. nih.gov For a molecule like this compound, such simulations can help unambiguously assign peaks corresponding to O-H and N-H stretches, C-Cl vibrations, and phenyl ring modes. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies This table shows a selection of hypothetical calculated and scaled vibrational frequencies and their assignments for a molecule containing functional groups similar to the target compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| ν1 | 3620 | 3475 | 85.5 | O-H Stretch |

| ν2 | 3515 | 3374 | 45.2 | N-H Asymmetric Stretch |

| ν3 | 3430 | 3293 | 38.9 | N-H Symmetric Stretch |

| ν4 | 3085 | 2962 | 20.1 | Phenyl C-H Stretch |

| ν5 | 1605 | 1541 | 55.8 | Phenyl C=C Stretch |

| ν6 | 1150 | 1104 | 98.3 | C-O Stretch |

| ν7 | 750 | 720 | 120.6 | C-Cl Stretch |

NMR Chemical Shift Prediction

Detailed theoretical predictions of the 1H and 13C NMR chemical shifts for this compound have not been reported in the available scientific literature. Such a study would typically involve geometry optimization of the molecule's conformation using methods like Density Functional Theory (DFT), followed by the application of a reliable method, such as the Gauge-Independent Atomic Orbital (GIAO) method, to calculate the magnetic shielding tensors. These tensors would then be converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).

A hypothetical data table for predicted NMR chemical shifts would resemble the following:

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound No data available.

Electronic Absorption Spectra (TD-DFT)

Similarly, a detailed theoretical investigation of the electronic absorption spectra of this compound using Time-Dependent Density Functional Theory (TD-DFT) is not available in the current body of scientific literature. A TD-DFT study would provide insights into the electronic transitions of the molecule, predicting the absorption wavelengths (λmax), excitation energies, and oscillator strengths. These calculations are valuable for understanding the molecule's photophysical properties.

A prospective data table from such a study would be structured as follows:

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound No data available.

Advanced Analytical Characterization Methodologies in Research on 2 Amino 2 2,5 Dichlorophenyl Propan 1 Ol

High-Resolution Spectroscopic Techniques for Structural Confirmation of Novel Derivatives

Spectroscopic methods are indispensable for the initial confirmation of a synthesized molecule's structure. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the electronic environment of atoms, the nature of chemical bonds, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Amino-2-(2,5-dichlorophenyl)propan-1-ol, ¹H and ¹³C NMR spectra provide definitive evidence for its structure and are crucial for assessing the purity of a sample.

In ¹H NMR, the protons of the dichlorophenyl ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). The protons of the primary alcohol (CH₂OH) would likely present as two distinct signals due to their diastereotopic nature, coupling with each other. The methyl (CH₃) protons would yield a singlet, while the amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets that are exchangeable with D₂O.

In ¹³C NMR, distinct signals would be observed for the quaternary carbon bonded to the phenyl ring, the methyl carbon, the methylene (B1212753) carbon of the propanol (B110389) backbone, and the six carbons of the dichlorophenyl ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

For novel derivatives, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for stereochemical assignment by analyzing through-space correlations between protons. Purity is assessed by the absence of signals corresponding to impurities or starting materials. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 7.10 - 7.40 (m) | 128.0 - 145.0 |

| -CH₂OH | ~3.60 (d), ~3.75 (d) | ~68.0 |

| -NH₂ | variable, broad s | - |

| -OH | variable, broad s | - |

| -CH₃ | ~1.30 (s) | ~25.0 |

| Quaternary-C | - | ~60.0 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. scirp.org These two methods are often complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. scirp.orgscirp.org

For this compound, the IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine. C-H stretching vibrations for the aromatic ring and the aliphatic backbone would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Characteristic C-Cl stretching bands would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would also detect these functional groups, often with different relative intensities, providing a comprehensive vibrational profile of the molecule. uantwerpen.beresearchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies Data based on typical functional group absorption regions.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H (Amine) | Stretching | 3300-3500 (medium) | 3300-3500 (medium) |

| Aromatic C-H | Stretching | 3000-3100 (sharp) | 3000-3100 (strong) |

| Aliphatic C-H | Stretching | 2850-2960 (medium) | 2850-2960 (strong) |

| Aromatic C=C | Stretching | 1450-1600 (medium) | 1450-1600 (strong) |

| C-O (Alcohol) | Stretching | 1050-1260 (strong) | 1050-1260 (weak) |

| C-Cl | Stretching | 600-800 (strong) | 600-800 (strong) |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. uzh.ch The 2,5-dichlorophenyl group in the target molecule acts as a chromophore. The absorption of UV light promotes electrons from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). libretexts.org

The primary electronic transitions expected for the dichlorobenzene moiety are π → π* transitions, which are typically observed in the 200-280 nm range. tanta.edu.eg The presence of non-bonding electrons on the nitrogen and oxygen atoms could also lead to weaker n → π* transitions. youtube.com The exact absorption maximum (λ_max) and the molar absorptivity (ε) can be influenced by the solvent polarity and the specific substitution pattern on the aromatic ring. slideshare.net

Table 3: Expected Electronic Transitions and Absorption Maxima Predicted data based on substituted benzene (B151609) chromophores.

| Transition Type | Involved Orbitals | Expected λ_max (nm) | Relative Intensity |

| π → π | π (HOMO) → π (LUMO) | ~210 and ~270 | Strong |

| n → π | n (O, N) → π (LUMO) | >280 | Weak |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a chiral compound like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration. researchgate.net

The analysis of a suitable single crystal provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity. Crucially, through the phenomenon of anomalous dispersion, the technique can distinguish between a molecule and its non-superimposable mirror image. The Flack parameter is a key value derived from the diffraction data that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the assigned absolute configuration. nih.gov The resulting crystal structure also reveals detailed information about the solid-state packing, including intermolecular interactions like hydrogen bonding involving the amine and hydroxyl groups.

Table 4: Hypothetical Crystallographic Data Parameters Illustrative data for a typical organic molecule.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a=8.5, b=12.1, c=9.8 |

| α, β, γ (°) | Unit cell angles. | α=90, β=105.5, γ=90 |

| Z | Number of molecules per unit cell. | 4 |

| Flack Parameter | Indicator of absolute stereochemistry. | 0.05(2) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound, the protonated molecule [M+H]⁺ would be readily observed using soft ionization techniques like electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) involves isolating the parent ion and inducing fragmentation through collision-induced dissociation (CID). unito.it The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Common fragmentation pathways for amino alcohols include the loss of water (H₂O), the loss of the CH₂OH group, and cleavage of the C-C bond adjacent to the phenyl ring. nih.govresearchgate.net

Table 5: Predicted Mass Spectrometry Fragments for [C₉H₁₁Cl₂NO + H]⁺ Molecular Weight of C₉H₁₁Cl₂NO = 219.02 g/mol

| m/z (predicted) | Ion Formula | Proposed Fragmentation |

| 220.029 | [C₉H₁₂Cl₂NO]⁺ | [M+H]⁺ |

| 202.018 | [C₉H₁₀Cl₂N]⁺ | Loss of H₂O |

| 189.060 | [C₈H₁₀Cl₂N]⁺ | Loss of CH₂OH |

| 174.037 | [C₈H₈Cl₂]⁺ | Loss of CH₂OH and NH₂ |

| 77.086 | [C₅H₆N]⁺ | Cleavage and rearrangement |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. mdpi.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often highly effective. yakhak.org The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. yakhak.org The ratio of the peak areas then allows for the precise calculation of the enantiomeric excess. sigmaaldrich.com

Table 6: Example Chiral HPLC Method for Enantiomeric Separation Illustrative method based on common practices for similar compounds.

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | 25 °C |

| Expected Result | Baseline separation of the two enantiomers. |

Surface Enhanced Raman Spectroscopy (SERS) for Molecular Interactions

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for probing molecular structures and interactions at the nanoscale. While direct SERS studies on this compound are not extensively documented in publicly available research, the principles of SERS and studies on analogous compounds provide a strong framework for understanding its potential application in characterizing this specific molecule. SERS can offer significant insights into the adsorption behavior and orientation of this compound on metallic nanostructured surfaces, which is crucial for various applications, including sensing and catalysis.

The SERS enhancement effect arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. The electromagnetic enhancement is a result of the amplification of the local electromagnetic field near the surface of plasmonic nanostructures, such as gold or silver nanoparticles, upon laser excitation. The chemical enhancement involves a charge-transfer mechanism between the analyte and the SERS substrate, which can provide information about the specific binding interactions.

For a molecule like this compound, several functional groups could interact with a SERS-active surface. The amino (-NH2) group, with its lone pair of electrons, is known to have a strong affinity for metallic surfaces and can act as a primary binding site. The hydroxyl (-OH) group can also participate in surface interactions. Furthermore, the π-electron system of the dichlorophenyl ring can interact with the metal surface, influencing the orientation of the molecule.

The resulting SERS spectrum would be expected to show enhanced vibrational modes corresponding to the functional groups that are in closest proximity to the nanoparticle surface. For instance, if the molecule adsorbs via its amino group, the N-H stretching and bending modes would likely exhibit significant enhancement. The orientation of the phenyl ring relative to the surface would also influence the enhancement of the ring's vibrational modes.

Detailed Research Findings from Analogous Compounds:

Studies on similar molecules, such as phenylethanolamine and various amino acids, have demonstrated the utility of SERS in elucidating molecular-surface interactions. For example, research on amino acids has shown that they can adsorb onto metallic surfaces through their amino and carboxylate groups. The specific orientation and the resulting SERS spectrum are often dependent on the pH of the solution and the nature of the metallic substrate.

In the case of aromatic compounds, the orientation of the phenyl ring with respect to the SERS substrate is a key determinant of the observed spectral features. If the ring is oriented perpendicular to the surface, the out-of-plane bending modes are often enhanced. Conversely, a parallel orientation can lead to greater enhancement of the in-plane ring breathing modes.

Hypothetical SERS Data for this compound:

The following interactive table presents hypothetical data that one might expect to obtain from a SERS experiment on this compound. This data is illustrative and based on the typical vibrational frequencies of the functional groups present in the molecule and the expected enhancements observed in SERS.

| Vibrational Mode Assignment | Typical Raman Shift (cm⁻¹) | Hypothetical SERS Shift (cm⁻¹) | Hypothetical Enhancement Factor |

|---|---|---|---|

| N-H Stretch (Amino group) | 3300 - 3500 | 3310 | 10⁵ - 10⁶ |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3055 | 10⁴ - 10⁵ |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2930 | 10³ - 10⁴ |

| C=C Stretch (Aromatic ring) | 1400 - 1600 | 1580 | 10⁵ - 10⁶ |

| N-H Bend (Amino group) | 1550 - 1650 | 1620 | 10⁴ - 10⁵ |

| C-O Stretch (Hydroxyl group) | 1000 - 1260 | 1050 | 10³ - 10⁴ |

| C-N Stretch | 1020 - 1250 | 1180 | 10⁴ - 10⁵ |

| C-Cl Stretch | 600 - 800 | 750 | 10⁴ - 10⁵ |